2-(Chloromethyl)-2H-1,2,3-triazole 2-(Chloromethyl)-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 80199-90-2
VCID: VC2468586
InChI: InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2
SMILES: C1=NN(N=C1)CCl
Molecular Formula: C3H4ClN3
Molecular Weight: 117.54 g/mol

2-(Chloromethyl)-2H-1,2,3-triazole

CAS No.: 80199-90-2

Cat. No.: VC2468586

Molecular Formula: C3H4ClN3

Molecular Weight: 117.54 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-2H-1,2,3-triazole - 80199-90-2

Specification

CAS No. 80199-90-2
Molecular Formula C3H4ClN3
Molecular Weight 117.54 g/mol
IUPAC Name 2-(chloromethyl)triazole
Standard InChI InChI=1S/C3H4ClN3/c4-3-7-5-1-2-6-7/h1-2H,3H2
Standard InChI Key PRGPKCHJKNCEOZ-UHFFFAOYSA-N
SMILES C1=NN(N=C1)CCl
Canonical SMILES C1=NN(N=C1)CCl

Introduction

2-(Chloromethyl)-2H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of a chloromethyl group attached to the triazole ring enhances its reactivity, making it a versatile building block in organic synthesis. This compound is particularly noted for its applications in the synthesis of pharmaceuticals, agrochemicals, and materials with specific functionalities.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-2H-1,2,3-triazole can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. These methods typically involve the formation of the triazole ring followed by the introduction of the chloromethyl group. The choice of synthesis route depends on the availability of starting materials and the desired yield and purity of the final product.

Applications in Organic Synthesis

2-(Chloromethyl)-2H-1,2,3-triazole is widely used in organic synthesis due to its ability to undergo various chemical transformations. It serves as a precursor for the synthesis of diverse heterocyclic compounds, including those with potential biological activities. The compound's reactivity allows it to participate in substitution and coupling reactions, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biological Activities and Medicinal Chemistry

Research has explored the potential of 2-(Chloromethyl)-2H-1,2,3-triazole in medicinal chemistry, particularly in the development of new therapeutic agents. Compounds containing the 1,2,3-triazole scaffold have been studied for their biological activities, including enzyme inhibition and potential applications in treating diseases such as cancer and neurodegenerative disorders. The triazole ring's unique properties make it an attractive scaffold for designing bioactive molecules.

Comparison with Other Triazole Derivatives

Compound NameStructureUnique Features
1H-1,2,3-TriazoleBasic triazole ringNo substitutions
4-Amino-1H-1,2,3-triazoleContains an amino groupEnhanced reactivity
5-Methyl-1H-1,2,3-triazoleMethyl substitutionAlters solubility and reactivity
4-Chloro-1H-1,2,3-triazoleChlorine substitutionEnhances biological activity
2-(Chloromethyl)-2H-1,2,3-triazoleChloromethyl groupHighly reactive, versatile in synthesis

Research Findings and Future Directions

Recent studies have highlighted the potential of 1,2,3-triazole derivatives, including those with chloromethyl substitutions, in medicinal chemistry. These compounds have shown promise in inhibiting enzymes involved in various diseases and have been explored as leads for new therapeutic agents. Future research directions include further exploration of their biological activities and the development of more efficient synthesis methods to enhance their availability for pharmaceutical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator